8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one
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Overview
Description
8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a quinoline core with a dioxepin ring, making it a promising candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in the modification of the quinoline core or the dioxepin ring to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired modification.
Major Products
The major products formed from these reactions can include derivatives with enhanced biological activity or modified physical properties, making them suitable for different applications in medicinal chemistry .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to the desired therapeutic effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
8-methoxy-purine-2,6-dione: Studied for its analgesic and anti-inflammatory properties.
Uniqueness
8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one stands out due to its unique combination of a quinoline core and a dioxepin ring, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
8-methoxy-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-16-10-4-2-3-8-11(10)14-7-9-12(8)17-5-6-18-13(9)15/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVDCQNKYFVPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=O)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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